molecular formula C32H48O4 B1151467 3-Acetoxy-11-ursen-28,13-olide CAS No. 35959-08-1

3-Acetoxy-11-ursen-28,13-olide

Cat. No.: B1151467
CAS No.: 35959-08-1
M. Wt: 496.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-11-ursen-28,13-olide typically involves the acetylation of ursolic acid derivatives. The process includes:

Industrial Production Methods: Industrial production of this compound involves the extraction of ursolic acid from plant sources, followed by chemical modification. The large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-11-ursen-28,13-olide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory activity on protein tyrosine phosphatase 1B and its potential as a mixed-type inhibitor, which is not commonly observed in other triterpenoids .

Biological Activity

3-Acetoxy-11-ursen-28,13-olide is a triterpenoid compound derived from ursolic acid, notable for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C32H48O4C_{32}H_{48}O_4 and features an acetoxy group at the C3 position along with a lactone structure. Its unique structure contributes to its bioactivity and potential therapeutic applications.

1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

  • This compound acts as a mixed-type inhibitor of PTP1B, which is involved in insulin signaling and cellular growth. By inhibiting PTP1B, the compound may help regulate glucose metabolism and has implications for diabetes treatment.

2. Antiproliferative Activity:

  • The compound exhibits weak to moderate antiproliferative effects against various cancer cell lines, including human ovarian cancer cells (A2780). It induces apoptosis through mitochondrial dysfunction and activation of caspase pathways.

3. Hepatoprotective Effects:

  • Preliminary studies suggest that this compound may protect liver cells from damage, although the exact mechanisms remain to be fully elucidated.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antiproliferative Weak to moderate activity against cancer cell lines.
PTP1B Inhibition Reduces enzyme activity linked to diabetes and obesity.
Hepatoprotection Potential protective effects on liver cells.
Anti-inflammatory May exhibit anti-inflammatory properties through modulation of cytokines .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antidiabetic Potential:
    • In a study involving alloxan-induced diabetic mice, compounds related to ursolic acid demonstrated significant reductions in blood glucose levels, suggesting potential antidiabetic properties attributable to derivatives like this compound .
  • Cancer Research:
    • Research has shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function. This finding underscores its potential as a lead compound for anticancer drug development.
  • Comparative Studies:
    • When compared with other triterpenoids such as ursolic acid and oleanolic acid, this compound displayed distinct biological profiles that may offer unique therapeutic benefits .

Properties

IUPAC Name

[(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOPROPMCEOMN-NOAGMNDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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